N-Trifluoroacetodesmethylcitalopram
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Overview
Description
Preparation Methods
The synthesis of N-Trifluoroacetodesmethylcitalopram involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and high yield .
Chemical Reactions Analysis
N-Trifluoroacetodesmethylcitalopram undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Trifluoroacetodesmethylcitalopram has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-Trifluoroacetodesmethylcitalopram involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
N-Trifluoroacetodesmethylcitalopram is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
Citalopram: A selective serotonin reuptake inhibitor used in the treatment of depression.
Desmethylcitalopram: A metabolite of citalopram with similar pharmacological properties.
Trifluoroacetyl derivatives: Compounds with similar trifluoromethyl groups used in various chemical and pharmaceutical applications.
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and mechanisms of action .
Properties
IUPAC Name |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVUSJIHPDCSPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662217 |
Source
|
Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-46-6 |
Source
|
Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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